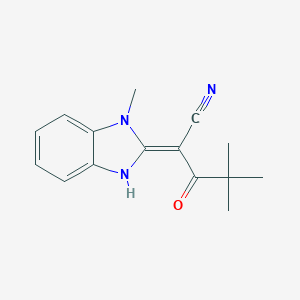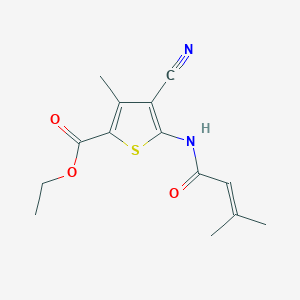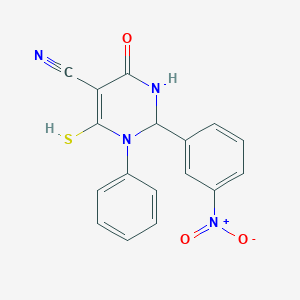
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, also known as DPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIA belongs to the class of purine derivatives and has a unique chemical structure that makes it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its cytotoxic effects on cancer cells. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to have various biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide induces apoptosis in cancer cells, leading to cell death. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to protect neurons from oxidative stress and excitotoxicity, which could be useful in the treatment of neurodegenerative diseases. Additionally, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its unique chemical structure, which makes it a promising candidate for further investigation. Furthermore, the synthesis method for 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been optimized to achieve high yields and purity, making it suitable for further research and development. However, one of the limitations of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide is its cytotoxicity, which could pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide.
Direcciones Futuras
There are several future directions for the research and development of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. One direction is to explore its potential applications in cancer therapy further. Studies could investigate the efficacy of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in combination with other chemotherapeutic agents and its potential side effects. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases further. Studies could investigate the mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in protecting neurons and its potential side effects. Additionally, studies could investigate the potential applications of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Métodos De Síntesis
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide involves the reaction of 2,6-dioxopurine-7-acetic acid with 2-oxoindoline-3-acetic hydrazide in the presence of a suitable condensing agent. The resulting compound is then purified through recrystallization to obtain pure 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide. The synthesis method has been optimized to achieve high yields and purity of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has shown potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Furthermore, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-(2-oxoindol-3-yl)acetohydrazide |
|---|---|
Fórmula molecular |
C17H15N7O4 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N//'-(2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C17H15N7O4/c1-22-14-13(16(27)23(2)17(22)28)24(8-18-14)7-11(25)20-21-12-9-5-3-4-6-10(9)19-15(12)26/h3-6,8H,7H2,1-2H3,(H,20,25)(H,19,21,26) |
Clave InChI |
LMJQYWUATIRAGP-UHFFFAOYSA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NNC3=C4C=CC=CC4=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)


![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)

![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)

![4-[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254972.png)
![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![tetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B254976.png)
![3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
![[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B254979.png)